Benzoctamine-d3 Hydrochloride
Description
Rationale for Deuteration in Pharmaceutical and Biological Research
Deuteration, the substitution of hydrogen with its heavier isotope deuterium (B1214612), is a key strategy in pharmaceutical and biological research. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can significantly impact a molecule's metabolic stability. musechem.com This "kinetic isotope effect" can slow down the rate of metabolic reactions, particularly those involving the cleavage of a C-H bond. acs.org
Key Reasons for Deuteration in Research:
Improved Metabolic Stability: By replacing hydrogen atoms at metabolically vulnerable sites, deuteration can slow down the breakdown of a drug, potentially leading to a longer duration of action. nih.gov
Enhanced Pharmacokinetic Profiles: The increased metabolic stability can result in improved pharmacokinetic properties, such as increased plasma concentrations and longer half-life. researchgate.net
Reduced Formation of Toxic Metabolites: Altering metabolic pathways through deuteration can sometimes decrease the production of harmful metabolites, thereby improving a drug's safety profile.
Mechanistic Studies: Deuterated compounds are invaluable for elucidating reaction mechanisms and understanding how enzymes metabolize drugs. ucsb.edu
Role of Benzoctamine-d3 Hydrochloride as a Deuterated Internal Standard and Research Probe
This compound primarily serves as a deuterated internal standard in analytical studies. assumption.edu In quantitative analysis using techniques like mass spectrometry, an internal standard is a compound with similar physicochemical properties to the analyte (in this case, Benzoctamine) that is added in a known amount to samples. Because this compound has a slightly higher mass than its non-deuterated counterpart due to the three deuterium atoms, it can be distinguished by the mass spectrometer. This allows for more accurate and precise quantification of Benzoctamine (B98474) in biological samples by correcting for variations in sample preparation and instrument response. nih.gov
As a research probe, this compound can be used to investigate the metabolism of Benzoctamine. By comparing the metabolic products of Benzoctamine and its deuterated analog, researchers can identify the specific sites of metabolic modification on the molecule.
Overview of Research Paradigms Enabled by Stable Isotope-Labeled Compounds
The use of stable isotope-labeled compounds, including deuterated molecules like this compound, has opened up several research avenues in pharmaceutical science. ckisotopes.com
Key Research Applications:
| Research Paradigm | Description | Relevant Isotope Labeling Application |
|---|---|---|
| Pharmacokinetic (PK) Studies | Investigating the absorption, distribution, metabolism, and excretion (ADME) of a drug. chemicalsknowledgehub.com | Tracking the labeled drug and its metabolites in biological fluids and tissues over time. metsol.com |
| Metabolite Identification | Identifying the chemical structures of drug metabolites. | Comparing the mass spectra of the parent drug and its isotopically labeled counterpart to pinpoint metabolic changes. chemicalsknowledgehub.com |
| Quantitative Bioanalysis | Precisely measuring the concentration of a drug and its metabolites in biological samples. | Using the labeled compound as an internal standard in mass spectrometry-based assays. nih.gov |
| Mechanistic Studies | Elucidating the biochemical pathways and enzymatic reactions involved in drug metabolism. ucsb.edu | Utilizing the kinetic isotope effect of deuterated compounds to identify rate-determining steps in metabolic reactions. acs.org |
| Metabolic Imaging | Non-invasively visualizing metabolic processes in living organisms. oup.com | Using techniques like deuterium metabolic imaging (DMI) to track the fate of deuterated substrates in real-time. oup.com |
Properties
IUPAC Name |
1,1,1-trideuterio-N-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenylmethyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N.ClH/c1-19-12-18-11-10-13(14-6-2-4-8-16(14)18)15-7-3-5-9-17(15)18;/h2-9,13,19H,10-12H2,1H3;1H/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZPJYSIIKYJREH-NIIDSAIPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])NCC12CCC(C3=CC=CC=C31)C4=CC=CC=C24.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Methodological Advancements in the Synthesis of Deuterated Benzoctamine Analogs for Research Applications
Strategies for Site-Specific Deuterium (B1214612) Incorporation in Complex Organic Molecules
The precise placement of deuterium atoms within a complex organic molecule is a formidable challenge in synthetic chemistry. nih.gov Achieving site-specific deuteration is crucial as the biological and metabolic effects of isotopic substitution are highly dependent on the position of the deuterium label. google.com Various strategies have been developed to address this challenge, moving beyond simple hydrogen-deuterium exchange to more controlled and directed methods. nih.gov
One prominent strategy involves the use of metal-catalyzed reactions. For instance, iridium-catalyzed H/D exchange has been shown to effectively deuterate vinyl groups without causing isomerization of the olefin. scielo.org.mx Copper-catalyzed deacylative deuteration offers a redox-neutral method for mono-, di-, and tri-deuteration at specific alkyl sites using a traceless activating group. nih.gov Another approach is the use of deuterated reagents in synthetic sequences. This can involve deuterated solvents like D2O, or deuterated building blocks such as CD3I for methylation reactions. For example, the synthesis of a deuterated analog of the NPY5 receptor, SCH 430765, utilized a Mannich condensation with deuterated formaldehyde (B43269) to incorporate deuterium into the piperidine (B6355638) core. d-nb.info
Enzymatic synthesis provides a high degree of selectivity for deuterium incorporation. Enzymes can catalyze the exchange of hydrogen for deuterium at specific, often non-activated, positions within a molecule. Furthermore, the synthesis of deuterated precursors that are then carried through a synthetic route is a common and effective strategy. This was demonstrated in the synthesis of α-pinene isotopologues, where deuterium was incorporated via deuterated reagents like CD3Li or by exhaustive reduction with LiAlD4. nih.gov These methods, often used in combination, provide a powerful toolkit for the precise and selective deuteration of complex molecules like benzoctamine (B98474) analogs.
Optimized Synthetic Routes for Deuterated Pharmacological Probes
The synthesis of deuterated pharmacological probes, such as Benzoctamine-d3 Hydrochloride, requires carefully optimized routes to ensure high isotopic purity and yield. cerilliant.com The development of these routes often involves overcoming challenges related to the potential for H/D exchange during the synthesis. cerilliant.com For instance, the initial synthetic attempt for cyclohexyl trideuteromethylphosphonic acid, a cyclosarin (B1206272) breakdown product, resulted in significant deuterium exchange, necessitating the development of an alternative route under neutral conditions to achieve high isotopic purity. cerilliant.com
A common strategy involves the late-stage introduction of deuterium to minimize the number of synthetic steps where isotopic scrambling could occur. researchgate.net For example, a simple synthetic route to deuterated [2H5]baricitinib was developed over four steps, with the critical step being the optimized synthesis of [2H5]ethanesulfonyl chloride. nih.gov Similarly, the commercial process for deucravacitinib, a deuterated TYK2 inhibitor, required the development of a new, optimized route to address impurity control and cost concerns from the initial discovery chemistry route. acs.org This new route featured a novel cyclocondensation under mild conditions and a robust, scalable palladium-catalyzed C-N coupling reaction. acs.org
The synthesis of deuterated benzopyran analogs as selective COX-2 inhibitors also highlights the need for optimized routes. nih.gov Initial efforts focused on the deuteration of a methyl group. nih.gov To streamline the synthesis of the desired S-isomers, an organocatalytic asymmetric domino oxa-Michael/aldol condensation reaction was developed. nih.gov The synthesis of deuterated squalenic acid for conjugation to gemcitabine (B846) involved a multi-step process starting from natural squalene, with a key Shapiro reaction of acetone-d6 (B32918) trisylhydrazone to install the deuterated moiety. beilstein-journals.org These examples underscore the importance of route optimization in the successful synthesis of deuterated pharmacological probes.
Isotopic Purity Assessment in Deuterated Compound Synthesis
Ensuring the isotopic purity of deuterated compounds is a critical aspect of their synthesis and application. rsc.org The presence of partially deuterated or non-deuterated species can significantly impact the interpretation of research findings. rsc.org Several analytical techniques are employed to accurately determine the level of deuterium incorporation and identify the positions of the labels.
High-resolution mass spectrometry (HR-MS), often coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary tool for assessing isotopic purity. rsc.orgnih.gov This technique allows for the separation and quantification of isotopologues based on their mass-to-charge ratio. nih.gov By analyzing the isotopic distribution pattern, the percentage of the desired deuterated compound and any undesired isotopologues can be calculated. rsc.org For example, LC-ESI-HR-MS was used to determine the isotopic purity of several commercially available deuterated compounds, with results showing high levels of enrichment. rsc.org
Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for isotopic purity assessment. researchgate.netgoogle.com ¹H NMR can be used to determine the degree of deuteration by observing the reduction in the integral of the signal corresponding to the proton that has been replaced by deuterium. google.com Furthermore, ²H NMR can directly detect the deuterium atoms, providing information about their chemical environment and confirming their location within the molecule. google.com A combination of HR-MS and NMR is often used to provide a comprehensive evaluation of both isotopic enrichment and structural integrity. rsc.orgrsc.org This dual approach ensures that the deuterium atoms are not only present in the correct proportion but also at the intended positions within the molecular structure. rsc.org
Diversity-Oriented Synthesis Approaches for Isotope-Labeled Libraries
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse libraries of small molecules, which can be applied to the generation of isotope-labeled compounds. nih.govscispace.com Unlike target-oriented synthesis, which focuses on a single product, DOS aims to produce a wide range of molecular scaffolds from a common starting material. cam.ac.ukscispace.com This approach is particularly valuable for exploring chemical space and identifying novel bioactive compounds. rsc.org
The principles of DOS can be applied to the synthesis of isotope-labeled libraries by incorporating deuterated building blocks or reagents into the synthetic pathways. acs.org This allows for the generation of a collection of deuterated compounds with variations in their core structures and appendage diversity. cam.ac.uk For example, a DOS approach could be used to create a library of deuterated benzoctamine analogs with different substitution patterns on the aromatic rings or variations in the side chain.
Key strategies in DOS include reagent-based approaches, where a single substrate is treated with different reagents to produce diverse products, and substrate-based approaches, where different starting materials with pre-encoded skeletal information are subjected to the same reaction conditions. nih.gov The "build/couple/pair" strategy is another powerful DOS methodology that involves building chiral starting units, coupling them to form a densely functionalized molecule, and then pairing different parts of this molecule through functional group-specific reactions to generate diverse skeletons. scispace.com By integrating isotopic labeling into these DOS workflows, researchers can efficiently generate libraries of deuterated compounds for high-throughput screening and the discovery of new pharmacological probes. wiley.com
Advanced Analytical Methodologies Utilizing Benzoctamine D3 Hydrochloride As an Internal Standard
Principles and Applications of Mass Spectrometry (MS) in Quantitative Bioanalysis for Research
Mass spectrometry has become an indispensable technique in pharmaceutical analysis due to its high sensitivity and selectivity. When coupled with chromatographic separation, it provides a powerful platform for the quantification of drugs and their metabolites. In this context, a stable isotope-labeled internal standard like Benzoctamine-d3 Hydrochloride is considered the gold standard. aptochem.com It exhibits nearly identical chemical and physical properties to the analyte, Benzoctamine (B98474), ensuring they behave similarly during sample preparation, chromatography, and ionization. aptochem.comlgcstandards.com This co-elution behavior is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by co-eluting substances from the biological matrix. wuxiapptec.com
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a cornerstone of modern bioanalysis, prized for its ability to detect and quantify trace levels of compounds in complex mixtures like plasma and urine. nih.gov The technique combines the separation power of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry. In a typical LC-MS/MS workflow for analyzing a compound like Benzoctamine, a deuterated internal standard such as this compound is added to the samples. thermofisher.comlcms.cz
The use of a stable isotope-labeled internal standard is crucial for correcting for analyte loss during sample preparation and for variations in the MS signal. wuxiapptec.com Benzoctamine and this compound would be separated from other matrix components using a chromatographic column before being introduced into the mass spectrometer. In the mass spectrometer, the compounds are ionized, and specific precursor ions for both the analyte and the internal standard are selected. These precursor ions are then fragmented, and specific product ions are monitored for quantification. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides exceptional specificity and sensitivity. nih.govthermofisher.com The ratio of the analyte's peak area to the internal standard's peak area is used to calculate the concentration of the analyte in the original sample, thereby ensuring high accuracy and precision. hpst.cz
For instance, in the analysis of tricyclic antidepressants, a class of compounds structurally related to Benzoctamine, LC-MS/MS methods have demonstrated excellent linearity and accuracy with the use of deuterated internal standards. thermofisher.comlcms.cz
Table 1: Illustrative LC-MS/MS Parameters for Benzoctamine Analysis
| Parameter | Setting |
| LC System | UHPLC System |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.9 µm) thermofisher.com |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| MRM Transition (Benzoctamine) | To be determined experimentally |
| MRM Transition (Benzoctamine-d3) | To be determined experimentally |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Compound Analysis
Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds. asme.orgresearchgate.net For non-volatile compounds like Benzoctamine, a chemical derivatization step is often necessary to increase their volatility and thermal stability, making them suitable for GC-MS analysis. jfda-online.comnist.gov This process converts the analyte into a form that is more amenable to the chromatographic environment. jfda-online.com
In the context of using this compound as an internal standard, both the analyte and the internal standard would undergo the same derivatization process. The use of a deuterated analog is particularly advantageous in GC-MS as it co-elutes nearly identically with the parent compound, but can be distinguished by the mass spectrometer due to the mass difference. chromatographyonline.com This allows for accurate quantification by comparing the peak areas of the derivatized analyte and the derivatized internal standard. asme.org
While LC-MS/MS is often preferred for its ability to analyze a broader range of compounds with less extensive sample preparation, GC-MS remains a valuable tool, especially for specific applications where it offers high chromatographic resolution. nih.govnih.gov
Table 2: Illustrative GC-MS Derivatization Agents and Parameters
| Parameter | Setting |
| Derivatization Agent | Silylation agents (e.g., BSTFA, MSTFA) or Acylation agents (e.g., TFAA, MBTFA) jfda-online.com |
| GC System | Gas Chromatograph with a Mass Spectrometer Detector |
| Column | Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium |
| Injection Mode | Splitless |
| Ionization Mode | Electron Ionization (EI) |
| Scan Mode | Selected Ion Monitoring (SIM) |
High-Resolution Mass Spectrometry (HRMS) in Metabolite Identification
High-resolution mass spectrometry (HRMS) is a powerful tool for identifying and characterizing drug metabolites. nih.govijpras.com Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. researchgate.netthermofisher.com This capability is crucial in distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. acs.org
In metabolite identification studies, HRMS is used to detect and identify potential metabolites of a drug like Benzoctamine in biological samples. pharmaron.com The use of this compound as an internal standard can aid in these studies by providing a reference point for retention time and fragmentation patterns. oup.com By comparing the mass spectra of the parent drug and its metabolites, researchers can elucidate the metabolic pathways. pharmaron.com HRMS instruments, such as Orbitrap and time-of-flight (TOF) analyzers, can acquire full-scan data, allowing for retrospective analysis of the data for previously unknown metabolites. oup.comnih.gov
The combination of HRMS with advanced data mining techniques facilitates the rapid identification of metabolites, which is a critical step in drug development. nih.gov
Table 3: Comparison of Mass Spectrometry Techniques
| Feature | LC-MS/MS | GC-MS | HRMS |
| Principle | Separation by liquid chromatography, detection by tandem mass spectrometry. | Separation by gas chromatography, detection by mass spectrometry. | Provides highly accurate mass measurements. researchgate.net |
| Sample Volatility | Suitable for a wide range of compounds, including non-volatile ones. | Requires volatile or derivatized compounds. jfda-online.com | Applicable to a wide range of compounds. |
| Primary Application | Quantitative bioanalysis, trace analysis. nih.gov | Analysis of volatile and semi-volatile compounds. asme.org | Metabolite identification, structural elucidation. nih.gov |
| Internal Standard | Stable isotope-labeled standards like Benzoctamine-d3 HCl are ideal. aptochem.com | Deuterated analogs are used after derivatization. chromatographyonline.com | Aids in data interpretation and confirmation. oup.com |
Chromatographic Separation Techniques Complementing Mass Spectrometry
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) for Complex Matrix Separation
Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most widely used separation technique in bioanalysis. oup.com It utilizes a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase. In this system, non-polar compounds are retained longer on the column. For the analysis of a compound like Benzoctamine, RP-HPLC provides excellent separation from endogenous components in biological matrices such as plasma and serum.
When using this compound as an internal standard, it is expected to have a slightly different retention time than the unlabeled Benzoctamine due to the isotopic effect, though they often co-elute closely. researchgate.netchromatographyonline.com The ability of RP-HPLC to effectively separate the analyte and internal standard from matrix interferences is critical for minimizing ion suppression or enhancement in the mass spectrometer, leading to more accurate and precise quantification. chromatographyonline.com
Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed
Ultra-Performance Liquid Chromatography (UPLC) is a more recent advancement in liquid chromatography that utilizes columns packed with smaller particles (typically sub-2 µm). ijsrtjournal.commdpi.com This results in significantly higher resolution, sensitivity, and speed of analysis compared to conventional HPLC. researchgate.netencyclopedia.pub The increased peak capacity and narrower peaks provided by UPLC are particularly beneficial when analyzing complex samples or when high throughput is required. chromatographyonline.com
For the analysis of Benzoctamine with this compound as an internal standard, a UPLC method would offer shorter run times and improved separation from interfering substances. researchgate.netresearchgate.net This leads to more robust and efficient bioanalytical methods, which is a significant advantage in both research and routine analysis settings. nih.gov
Table 4: Comparison of HPLC and UPLC
| Feature | RP-HPLC | UPLC |
| Particle Size | 3-5 µm | < 2 µm ijsrtjournal.com |
| Operating Pressure | Lower | Higher encyclopedia.pub |
| Resolution | Good | Excellent mdpi.com |
| Analysis Time | Longer | Shorter researchgate.net |
| Sensitivity | Good | Higher ijsrtjournal.com |
| Application | Routine analysis, method development. | High-throughput screening, complex sample analysis. researchgate.net |
Rigorous Bioanalytical Method Development and Validation for Research Matrices
The use of a stable isotope-labeled internal standard, such as this compound, is a cornerstone of modern quantitative bioanalysis, particularly in methods employing liquid chromatography-mass spectrometry (LC-MS). The development and validation of these methods are governed by stringent protocols to ensure the reliability, reproducibility, and accuracy of the data generated from complex research matrices like plasma, serum, or tissue homogenates. The validation process rigorously examines every aspect of the analytical method's performance before its application in preclinical research.
Linearity and Dynamic Range Determination in Quantitative Assays
A fundamental step in validating a quantitative bioanalytical method is to establish its linearity and define the dynamic range. This process confirms that the instrumental response is directly proportional to the concentration of the analyte over a specified range. To achieve this, a series of calibration standards are prepared by spiking a blank biological matrix with known concentrations of the analyte. A fixed concentration of the internal standard, this compound, is added to each standard, as well as to the quality control (QC) and unknown samples.
The samples are then processed and analyzed, and a calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. The curve is typically fitted with a linear regression model, often with a weighting factor (e.g., 1/x or 1/x²) to ensure accuracy at the lower end of the range. The dynamic range is the concentration span over which the method is demonstrated to be linear, accurate, and precise. The acceptance criterion for the calibration curve is generally a coefficient of determination (r²) of 0.99 or greater.
Table 1: Illustrative Example of Calibration Curve Data for a Quantitative Assay
| Nominal Concentration (ng/mL) | Analyte/IS Peak Area Ratio | Calculated Concentration (ng/mL) | Accuracy (%) |
|---|---|---|---|
| 1.0 (LLOQ) | 0.015 | 0.98 | 98.0 |
| 2.5 | 0.038 | 2.55 | 102.0 |
| 10.0 | 0.152 | 10.1 | 101.0 |
| 50.0 | 0.760 | 49.5 | 99.0 |
| 200.0 | 3.045 | 201.2 | 100.6 |
| 400.0 | 6.088 | 398.9 | 99.7 |
| 500.0 (ULOQ) | 7.610 | 501.5 | 100.3 |
Note: This table is for illustrative purposes to demonstrate the structure of linearity data.
Precision and Accuracy Assessments in Research Samples
Precision measures the degree of scatter or agreement between a series of measurements obtained from multiple sampling of the same homogeneous sample, while accuracy reflects the closeness of the mean test results to the true value. Both are critical for ensuring the reliability of a bioanalytical method.
Precision is assessed at two levels:
Intra-day precision (repeatability): Determined by analyzing multiple replicates of QC samples at different concentrations (low, medium, and high) within the same analytical run.
Inter-day precision (intermediate precision): Determined by analyzing the same QC samples over several days to account for variations in environmental conditions, analysts, or equipment. The precision is expressed as the relative standard deviation (%RSD).
Accuracy is determined by comparing the mean concentration measured from the QC samples against their nominal (theoretical) values. It is expressed as a percentage of the nominal value.
In a representative LC-MS/MS method for doxepin (B10761459), where the related compound benzoctamine-HCl was used as an internal standard, the mean recovery (a measure of accuracy) for the analyte was found to be 90%. researchgate.net Such high recovery demonstrates the effectiveness of the extraction procedure and the accuracy of the quantification.
Table 2: Representative Precision and Accuracy Data
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%RSD) (n=6) | Intra-day Accuracy (%) | Inter-day Precision (%RSD) (n=18) | Inter-day Accuracy (%) |
|---|---|---|---|---|---|
| LLOQ | 1.0 | ≤ 15.0% | 85-115% | ≤ 15.0% | 85-115% |
| Low | 3.0 | ≤ 15.0% | 85-115% | ≤ 15.0% | 85-115% |
| Medium | 75.0 | ≤ 15.0% | 85-115% | ≤ 15.0% | 85-115% |
| High | 400.0 | ≤ 15.0% | 85-115% | ≤ 15.0% | 85-115% |
Note: This table presents typical acceptance criteria for precision and accuracy in bioanalytical method validation.
Limits of Detection (LOD) and Quantification (LOQ) in Preclinical Analytical Contexts
The limit of detection (LOD) and limit of quantification (LOQ) define the sensitivity of a bioanalytical method.
LOD is the lowest concentration of an analyte in a sample that can be reliably detected and distinguished from the background noise of the system, but not necessarily quantified with acceptable accuracy and precision.
LOQ is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision. This is also referred to as the Lower Limit of Quantification (LLOQ).
For preclinical studies where sample volumes may be limited or concentrations are low, a sensitive method with a low LOQ is crucial. The use of a high-purity internal standard like this compound is instrumental in achieving a low and reproducible LOQ by providing a stable baseline and consistent signal for normalization. For instance, in an LC-MS/MS assay for doxepin and its metabolite that used benzoctamine-HCl as the internal standard, the lower limit of quantification was established at 0.320 ng/mL and 0.178 ng/mL, respectively, demonstrating sufficient sensitivity for drug bioavailability studies. researchgate.net
Specificity and Selectivity in the Presence of Biological Components
Specificity is the ability of the analytical method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as metabolites, impurities, or concomitant medications. Selectivity refers to the ability to differentiate and quantify the analyte in the presence of other, potentially interfering, endogenous components in the biological matrix.
In LC-MS/MS analysis, selectivity is largely achieved by monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM). The use of a stable isotope-labeled internal standard like this compound further enhances specificity. Because the internal standard is chemically identical to the analyte but has a different mass, it co-elutes and experiences similar matrix effects, but is distinguished by the mass spectrometer. This allows for highly reliable correction of any signal suppression or enhancement caused by the complex biological matrix, ensuring that the measurement is specific to the target analyte. Validation of selectivity involves analyzing blank matrix samples from multiple sources to check for interferences at the retention time of the analyte and internal standard.
Role of Certified Reference Materials and Analytical Reference Standards in Method Quality
The quality and reliability of any bioanalytical method are fundamentally dependent on the quality of the reference materials used for calibration and control. wrc.org.za Certified Reference Materials (CRMs) and analytical reference standards, such as this compound, play a central role in ensuring method quality, accuracy, and regulatory compliance. cerilliant.comcerilliant.com
CRMs are produced by accredited suppliers under rigorous quality assurance standards, such as ISO 17034 and ISO/IEC 17025. cerilliant.comlgcstandards.comcloudfront.net These standards govern the manufacturing, characterization, and certification process, ensuring the material's identity, purity, concentration, and stability are well-documented and reliable. wrc.org.zacloudfront.net Using a CRM provides confidence in the robustness and precision of analytical results. lgcstandards.com
Preclinical Pharmacokinetic and Biotransformation Research Facilitated by Benzoctamine D3 Hydrochloride
Application of Stable Isotope-Labeled Compounds in Preclinical Pharmacokinetic Studies
Stable isotope-labeled (SIL) compounds, such as Benzoctamine-d3 Hydrochloride, are invaluable in modern drug discovery and preclinical research. youtube.com The incorporation of stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N) creates a molecule that is chemically identical to the parent drug but has a different mass. youtube.com This mass difference is easily detectable by mass spectrometry (MS), allowing the SIL compound to be used as a tracer. metsol.com
The primary advantages of using SIL compounds like this compound in preclinical pharmacokinetic (PK) studies include:
Enhanced Accuracy and Robustness : By serving as an ideal internal standard in LC-MS/MS bioassays, SIL compounds correct for variations in sample preparation and instrument response, leading to highly accurate quantification of the drug in biological matrices. youtube.com
Absolute Bioavailability Studies : In a "cassette" or co-administration approach, the unlabeled drug is given orally, while the stable isotope-labeled version is administered intravenously. This allows for the simultaneous measurement of both oral and IV concentration curves in the same animal, eliminating inter-individual variability and providing a precise determination of absolute bioavailability. mdpi.com
Reduction in Animal Use : Methodologies like cassette dosing, where multiple SIL-labeled candidates can be evaluated simultaneously, significantly increase throughput and align with the "3Rs" principle of Replacement, Reduction, and Refinement in animal testing. tandfonline.com
Safety and Versatility : Unlike radioactive isotopes, stable isotopes are non-radioactive and pose no radiation risk, making them safe for a wide range of studies. metsol.com Their utility spans the entire drug development process, from early discovery to clinical trials. nih.gov
In Vitro Metabolism Studies Utilizing this compound as a Tool
Understanding a drug's metabolic fate is crucial for predicting its efficacy, potential drug-drug interactions, and toxicity. In vitro metabolism studies using subcellular fractions and cells are a cornerstone of this evaluation. This compound is an essential tool in this context, enabling clear and efficient investigation of the biotransformation of Benzoctamine (B98474).
Metabolic stability refers to the susceptibility of a compound to biotransformation by drug-metabolizing enzymes. srce.hr It is a key parameter used to predict a drug's in vivo half-life and hepatic clearance. srce.hrnuvisan.com These studies are typically conducted using liver microsomes or hepatocytes. springernature.com
Liver Microsomes : These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I Cytochrome P450 (CYP) enzymes. srce.hr They are a cost-effective and robust model for assessing CYP-mediated metabolism. pharmaron.com
Hepatocytes : As intact liver cells, hepatocytes contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, offering a more physiologically complete and predictive model of hepatic metabolism. pharmaron.comnih.gov
In a typical assay, Benzoctamine would be incubated with either microsomes or hepatocytes, and the decrease in its concentration over time is measured. From this data, key parameters are calculated. nuvisan.com
Table 1: Illustrative Metabolic Stability Data for Benzoctamine
| In Vitro System | Species | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10⁶ cells) |
|---|---|---|---|
| Liver Microsomes | Human | 45 | 15.4 |
| Liver Microsomes | Rat | 25 | 27.7 |
| Hepatocytes | Human | 38 | 21.1 |
| Hepatocytes | Rat | 18 | 45.3 |
This table contains illustrative data for demonstration purposes.
Identifying the metabolites of a drug candidate is fundamental to understanding its disposition and safety. The use of this compound greatly simplifies this process. When a 1:1 mixture of unlabeled Benzoctamine and this compound is incubated in a metabolic system, the mass spectrometer detects pairs of ions for the parent compound and any metabolites formed. jfda-online.com Each pair, or "doublet," consists of the unlabeled metabolite and its deuterium-labeled counterpart, separated by a specific mass difference (e.g., 3 Daltons for a d3 label). jfda-online.com This unique signature allows for the rapid and confident identification of drug-related metabolites against the complex background of a biological matrix. nih.govfrontiersin.org
Table 2: Example of Isotope Tracing for Benzoctamine Metabolite Identification
| Compound | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Mass Difference (Da) | Annotation |
|---|---|---|---|---|
| Benzoctamine | 250.159 | 253.178 | 3.019 | Parent Compound |
| Metabolite 1 | 266.154 | 269.173 | 3.019 | M+16 (Hydroxylation) |
| Metabolite 2 | 236.143 | 239.162 | 3.019 | M-14 (N-demethylation) |
This table contains hypothetical data to illustrate the principle of isotope tracing.
Once metabolites are identified, their structures are elucidated to map the drug's biotransformation pathways. These reactions are generally categorized into two phases. longdom.org
Phase I Reactions : These introduce or expose functional groups (e.g., -OH, -NH2) through oxidation, reduction, or hydrolysis, often catalyzed by CYP enzymes. nih.govpharmacologyeducation.org For Benzoctamine, potential Phase I reactions could include N-demethylation of the methylamine (B109427) group or hydroxylation on the aromatic rings.
Phase II Reactions : These are conjugation reactions where an endogenous molecule (e.g., glucuronic acid, sulfate) is attached to the functional group of the parent drug or a Phase I metabolite. researchgate.net This process typically increases water solubility and facilitates excretion. longdom.org For instance, a hydroxylated Benzoctamine metabolite could undergo glucuronidation.
By identifying the structural changes in the metabolites found via isotope tracing, researchers can construct a detailed metabolic map for Benzoctamine.
Identification and Structural Elucidation of Metabolites via Isotope Tracing
Comparative Metabolism Studies Across Research Species (in vitro models) to Inform Preclinical Relevance
Drug metabolism can vary significantly between species. labcorp.com Therefore, it is a regulatory requirement to compare the metabolic profile in preclinical toxicology species (e.g., rat, dog, monkey) with that of humans. europa.eueuropa.eu The goal is to ensure that the chosen animal model(s) produce a metabolic profile that is qualitatively and quantitatively similar to humans. europa.eu This provides confidence that all significant human metabolites have been adequately tested for safety during nonclinical studies. europa.eu These comparisons are efficiently performed using in vitro systems like hepatocytes from different species. fda.gov
Table 3: Illustrative Comparative In Vitro Metabolite Profile for Benzoctamine
| Metabolite | Human Hepatocytes (%) | Rat Hepatocytes (%) | Monkey Hepatocytes (%) | Relevance |
|---|---|---|---|---|
| M1 (Hydroxylation) | 35 | 40 | 30 | Major, comparable across species |
| M2 (N-demethylation) | 25 | 15 | 30 | Major, comparable across species |
| M3 (Glucuronide) | 15 | 5 | 10 | Minor, differences noted |
| M4 (Human Specific) | 10 | Not Detected | Not Detected | Human-specific metabolite identified |
This table contains illustrative data for demonstration purposes. Percentages represent the relative abundance of each metabolite.
Such a study would highlight that the rat and monkey are generally appropriate models, but it would also flag "M4" as a human-specific metabolite requiring further safety assessment.
Mechanistic Pharmacological Investigations Employing Stable Isotope Labeled Probes
Elucidation of Molecular Mechanisms of Action in In Vitro and Ex Vivo Systems
The foundational understanding of a drug's effect begins with in vitro and ex vivo studies that delineate its molecular interactions. For Benzoctamine (B98474), these investigations have revealed a multifaceted mechanism of action primarily centered on the modulation of monoaminergic systems. wikipedia.org
In these experimental settings, Benzoctamine-d3 Hydrochloride serves as an invaluable tool, primarily as an internal standard for mass spectrometry-based quantification. When studying the effects of unlabeled Benzoctamine on cellular systems, the deuterated analog can be added at a known concentration to biological samples. Its distinct mass allows for precise differentiation from the unlabeled compound, enabling accurate quantification of the parent drug and its metabolites. This is crucial for establishing concentration-response relationships and understanding the compound's stability and metabolic fate within these systems.
Research has demonstrated that Benzoctamine possesses antagonistic properties at various peripheral receptors for endogenous amines, including histamine (B1213489) and catecholamines. karger.comkarger.com Its profile in this regard is comparable to that of chlorpromazine, though it is a significantly weaker antagonist of serotonin (B10506) in vitro. karger.com These initial characterizations in isolated tissues and cell cultures are fundamental to understanding the broader pharmacological effects observed in vivo.
Studies on Neurotransmitter Turnover and Reuptake Dynamics in Preclinical Models
A key aspect of Benzoctamine's pharmacology is its influence on the turnover and reuptake of key neurotransmitters. Studies in preclinical models, such as rats, have been instrumental in uncovering these effects.
Research has indicated that Benzoctamine can increase the levels of serotonin in the brain. wikipedia.org This has led to the proposal that it may inhibit the reuptake of serotonin. wikipedia.org Furthermore, it has been shown to block the serotonin-depleting action of extraneuronal monoamine transporters (EMT). wikipedia.org In addition to its effects on the serotonergic system, Benzoctamine has also been found to increase the turnover rate of catecholamines, including norepinephrine (B1679862), epinephrine, and dopamine (B1211576). wikipedia.orgnih.gov
In such preclinical studies, this compound would be employed to facilitate pharmacokinetic/pharmacodynamic (PK/PD) modeling. By administering the unlabeled drug and using the deuterated version as an internal standard for sample analysis, researchers can accurately correlate the concentration of Benzoctamine in the brain with observed changes in neurotransmitter levels and their metabolites. This allows for a more precise understanding of the drug's potency and efficacy at its molecular targets in a living system.
Investigation of Receptor Binding Kinetics and Ligand-Target Interactions
To comprehend the interaction of a compound with its molecular targets, receptor binding assays are essential. These assays determine the affinity of a ligand for a specific receptor, often expressed as the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50).
For Benzoctamine, studies have pointed towards it acting as an antagonist at certain serotonin and alpha-adrenergic receptors. wikipedia.org An IC50 value of 115 µM at the serotonin receptor has been reported, indicating its potency at this target. wikipedia.org
In the context of receptor binding studies, this compound would be particularly useful in competition binding assays that utilize mass spectrometry for detection. While radioligands are traditionally used, stable isotope-labeled compounds offer a non-radioactive alternative. In such an assay, Benzoctamine-d3 could be used as the labeled ligand to compete with unlabeled ligands for binding to the receptor of interest. This approach allows for the determination of the binding affinities of other compounds without the need for radiolabeling.
| Receptor/Target | Interaction | Potency (IC50) |
| Serotonin Receptor | Antagonism | 115 µM |
Table 1: Receptor Interaction Profile of Benzoctamine. This table summarizes the known interaction of the parent compound, Benzoctamine, with a key receptor target. The use of this compound as an internal standard in mass spectrometry-based assays would be crucial for the accurate determination of such potency values.
Analysis of Enzymatic Interactions and Inhibition Profiles (e.g., Monoamine Transporters)
Beyond receptor binding, the interaction of a drug with enzymes, such as neurotransmitter transporters, is a critical component of its mechanism of action. Monoamine transporters, including those for serotonin (SERT), norepinephrine (NET), and dopamine (DAT), are key targets for many psychoactive drugs. nih.gov
Evidence suggests that Benzoctamine acts as an inhibitor of monoamine transporters. wikipedia.org This inhibition of reuptake is a plausible mechanism for the observed increases in synaptic levels of serotonin and catecholamines. wikipedia.org The vesicular monoamine transporter 2 (VMAT2) is another important target for drugs that modulate monoaminergic neurotransmission, and inhibitors of VMAT2 are used in the treatment of various neurological disorders. nih.gov
In studies designed to characterize the inhibition of these transporters, this compound is an essential tool for quantitative analysis. For instance, in in vitro uptake assays using cells expressing specific transporters, the ability of unlabeled Benzoctamine to inhibit the uptake of a labeled substrate is measured. The inclusion of Benzoctamine-d3 as an internal standard in the subsequent analysis of the samples by liquid chromatography-mass spectrometry (LC-MS) ensures the accuracy of the determined inhibitory potency (e.g., IC50 value).
| Transporter | Action |
| Extraneuronal Monoamine Transporter (EMT) | Inhibition |
| Serotonin Transporter (SERT) | Putative Inhibition |
| Norepinephrine Transporter (NET) | Putative Inhibition |
| Dopamine Transporter (DAT) | Putative Inhibition |
Table 2: Putative Interactions of Benzoctamine with Monoamine Transporters. This table outlines the suggested interactions of Benzoctamine with various monoamine transporters based on its observed effects on neurotransmitter turnover. The precise characterization of these inhibitory activities would be significantly enhanced by the use of this compound in quantitative assays.
Future Prospects and Emerging Research Methodologies for Deuterated Analogs in Chemical Biology
Integration of Benzoctamine-d3 Hydrochloride into Advanced 'Omics' Technologies
'Omics' technologies, which facilitate the high-throughput analysis of entire sets of biological molecules, are powerful tools for understanding complex biological systems. nih.govfrontiersin.org The integration of deuterated compounds like this compound into 'omics' workflows provides a clearer picture of a drug's metabolic fate and its impact on cellular networks.
Metabolomics is the large-scale study of small molecules, or metabolites, within a biological system. silantes.com When a non-labeled drug is introduced, its metabolites can be difficult to distinguish from the thousands of structurally similar endogenous compounds. nih.gov Stable isotope labeling, by incorporating deuterium (B1214612) into the drug's structure, provides a unique mass signature that allows for the unambiguous identification of the drug and its metabolic products. nih.govnih.gov
In the context of this compound, a mass spectrometry-based metabolomics study would involve administering the compound to a biological system (e.g., cell culture, animal model) and analyzing samples (e.g., plasma, urine) using techniques like Ultra-Performance Liquid Chromatography-Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOFMS). nih.govnih.gov The deuterated compound and its metabolites would appear as distinct peaks, shifted in mass compared to any potential endogenous background, enabling comprehensive profiling. This approach has been successfully used to identify novel metabolites for other compounds and elucidate their primary metabolic pathways. nih.govfrontiersin.org
Table 1: Illustrative Mass Shifts for Benzoctamine-d3 Metabolite Identification
This table illustrates how the three deuterium atoms in this compound would create a predictable mass increase in its potential metabolites compared to the non-deuterated form, facilitating their detection in a complex biological matrix.
| Compound/Metabolite | Chemical Formula (Non-labeled) | Molecular Weight (Monoisotopic) | Expected Molecular Weight of d3 Analog | Mass Shift (Da) |
| Benzoctamine (B98474) (Parent) | C₁₈H₁₉N | 249.1517 | 252.1705 | +3.0188 |
| Hydroxylated Benzoctamine | C₁₈H₁₉NO | 265.1467 | 268.1655 | +3.0188 |
| N-dealkylated Benzoctamine | C₁₄H₁₁N | 193.0891 | 196.1079 | +3.0188 |
| Glucuronide Conjugate | C₂₄H₂₇NO₇ | 441.1788 | 444.1976 | +3.0188 |
Metabolic flux analysis, or fluxomics, is a powerful methodology used to measure the rates (fluxes) of reactions within a metabolic network. nih.gov This is achieved by introducing stable isotope tracers, such as ¹³C-labeled glucose or glutamine, into a biological system and tracking the incorporation of the isotope into downstream metabolites over time. mdpi.com
By co-administering this compound with a primary isotopic tracer like ¹³C-glucose, researchers can quantify not only the metabolism of the drug itself but also its effect on the flux through central metabolic pathways. mdpi.com For instance, analysis via mass spectrometry or NMR spectroscopy could reveal if this compound alters key metabolic rates, such as those in glycolysis, the pentose (B10789219) phosphate (B84403) pathway, or the tricarboxylic acid (TCA) cycle. mdpi.com Such data provides critical insight into the compound's mechanism of action and any potential off-target metabolic effects.
Stable Isotope-Based Metabolomics for Comprehensive Metabolic Profiling
Innovations in Analytical Detection Limits and Sensitivity for Isotope-Labeled Compounds
The ability to detect and quantify low-abundance molecules is critical for metabolic studies. Continuous innovations in analytical instrumentation, particularly in mass spectrometry (MS), have significantly enhanced the sensitivity and resolution for analyzing isotope-labeled compounds. biophysics-reports.org
High-resolution mass spectrometry (HRMS) coupled with advanced separation techniques like ultra-high performance liquid chromatography (UHPLC) allows for the differentiation of isotopically labeled metabolites from background noise with high confidence. nih.gov Modern MS instruments can achieve detection limits in the parts-per-billion (ppb) range, enabling the quantification of trace-level metabolites. mdpi.com Furthermore, techniques like tandem mass spectrometry (MS/MS) provide structural information by fragmenting the parent ion, which aids in the structural elucidation of novel metabolites of compounds like this compound. acs.org The development of new ionization sources and detectors continues to push the boundaries of sensitivity, which is crucial for capturing a complete metabolic picture. biophysics-reports.org
Computational and In Silico Modeling Applications Incorporating Isotopic Data for Mechanistic Predictions
Computational modeling provides a powerful framework for predicting and interpreting experimental data from isotope-labeling studies. In silico approaches can be used to model the kinetic isotope effects (KIEs) of deuteration on enzymatic reactions. researchgate.net By simulating the transition state of a reaction, these models can predict how substituting hydrogen with deuterium at a specific molecular position will affect the reaction rate. nih.govnih.gov
For a compound like this compound, computational models could be used to:
Predict Metabolic Hotspots: Identify the C-H bonds most likely to be targeted by metabolic enzymes, such as cytochrome P450s. plos.org
Rationalize Deuteration Strategy: Guide the synthetic process by predicting which deuterated positions would most effectively slow down undesirable metabolic pathways. plos.org
Interpret Experimental KIEs: Compare computationally derived KIE values with experimentally measured values to validate proposed reaction mechanisms. researchgate.netnih.gov
This synergy between in silico prediction and experimental validation accelerates the drug design and optimization cycle, allowing for a more rational approach to developing deuterated analogs with improved therapeutic properties. mit.edumit.edu
Table 2: Representative Kinetic Isotope Effect (KIE) Data and Interpretation
This table provides a hypothetical example of how KIE values, obtained experimentally and supported by computational models, are interpreted to understand the impact of deuteration on metabolic pathways.
| Metabolic Pathway | Enzyme System | Measured KIE (kH/kD) | Interpretation | Implication for Benzoctamine-d3 |
| C4-Hydroxylation | Cytochrome P450 3A4 | 4.5 | The C-H bond at position 4 is broken in the rate-determining step of this reaction. plos.org | Deuteration at this site significantly slows this metabolic pathway. |
| N-Dealkylation | Cytochrome P450 2C19 | 1.2 | C-H bond cleavage is not the primary rate-limiting step for this metabolic route. plos.org | Deuteration has a minimal effect on the rate of this pathway. |
| Beta-Elimination | Aldehyde Oxidase | 5.3 | The C-H bond at the beta position is critical for the elimination reaction. nih.gov | Deuteration at this position would markedly decrease the formation of elimination products. |
Q & A
Basic Research Questions
Q. What are the recommended analytical methods for characterizing the structural integrity and isotopic purity of Benzoctamine-d3 Hydrochloride in preclinical studies?
- Methodological Answer : Use high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) to verify isotopic labeling (deuterium incorporation at the d3 position) and confirm chemical structure. Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for resolving structural ambiguities, such as verifying the absence of protonation at deuterated sites. Cross-reference analytical data with synthetic protocols provided by certified suppliers to ensure batch consistency .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to controlled temperature (e.g., 25°C, 40°C), humidity (e.g., 60% RH), and light conditions. Use HPLC-UV to monitor degradation products, focusing on deuterium loss or structural isomerization. Stability data should align with ICH guidelines (Q1A) for pharmaceuticals, even if the compound is for research use .
Q. What protocols ensure safe handling of this compound during in vitro experiments?
- Methodological Answer : Follow OSHA-compliant safety measures, including the use of fume hoods, nitrile gloves, and lab coats. For solutions, prepare in PBS (pH 7.4) or DMSO (≤0.1% v/v) to minimize volatility. Dispose of waste via chemical inactivation (e.g., neutralization with 1M NaOH) before disposal, adhering to EPA guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies between in vitro receptor-binding assays and in vivo pharmacokinetic data for this compound?
- Methodological Answer : Perform comparative dose-response studies using deuterated vs. non-deuterated analogs to isolate isotope effects. Use LC-MS/MS to quantify plasma and tissue concentrations, correlating with receptor occupancy data. Address contradictions by evaluating metabolic stability (e.g., CYP450-mediated deuterium loss) using liver microsomes .
Q. What analytical strategies validate the isotopic labeling integrity of this compound in complex biological matrices?
- Methodological Answer : Employ stable isotope dilution assays (SIDA) with deuterated internal standards. Use tandem MS (MS/MS) in selected reaction monitoring (SRM) mode to distinguish endogenous compounds from the deuterated analyte. Validate method robustness via spike-recovery experiments in plasma, urine, and tissue homogenates .
Q. How should researchers address contradictory data in this compound’s enantiomer-specific effects?
- Methodological Answer : Separate enantiomers using chiral HPLC columns (e.g., amylose- or cellulose-based stationary phases) and test each isomer independently in behavioral assays. Validate enantiomeric purity via polarimetry or X-ray crystallography. Statistical analysis (e.g., ANOVA with post-hoc tests) should account for batch-to-batch variability in enantiomeric excess .
Data Analysis and Validation
Q. What statistical frameworks are appropriate for analyzing dose-dependent neuropharmacological responses to this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC values. Use Bayesian hierarchical models to account for inter-subject variability in animal studies. Validate reproducibility through independent replication cohorts and meta-analysis of aggregated datasets .
Q. How can researchers differentiate between deuterium kinetic isotope effects (KIEs) and metabolic interference in this compound studies?
- Methodological Answer : Conduct comparative studies with non-deuterated analogs under identical metabolic conditions (e.g., hepatocyte incubations). Measure / ratios for CYP450 isoforms using Michaelis-Menten kinetics. Isotope ratio mass spectrometry (IRMS) quantifies deuterium retention in metabolites to isolate KIEs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
